(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13661644
InChI: InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O
Molecular Formula: C10H17F2NO3
Molecular Weight: 237.24 g/mol

(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13661644

Molecular Formula: C10H17F2NO3

Molecular Weight: 237.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate -

Molecular Formula C10H17F2NO3
Molecular Weight 237.24 g/mol
IUPAC Name tert-butyl (4R)-3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
Standard InChI Key GISYXRBCSOIMTM-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)O
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (4R)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, reflecting its stereochemistry at the fourth carbon of the piperidine ring . Its molecular formula is C₁₀H₁₇F₂NO₃, with a molecular weight of 249.24 g/mol . The structure integrates a six-membered piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms at position 3, and a hydroxyl group at position 4 in the R-configuration (Fig. 1).

Stereochemical Analysis

The R-configuration at the 4-hydroxyl group is critical for its biological interactions. Computational models using InChIKey UDAPJZPQZNOQQN-UHFFFAOYSA-N confirm the spatial arrangement of substituents, which influences hydrogen-bonding capacity and metabolic stability . Comparative studies with analogous compounds, such as the S-enantiomer, reveal divergent pharmacokinetic profiles, underscoring the importance of stereochemical precision .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically begins with piperidine precursors, employing fluorination and hydroxylation strategies. A representative pathway involves:

  • Boc Protection: Introducing the tert-butyl carbamate group to the piperidine nitrogen .

  • Electrophilic Fluorination: Using reagents like Selectfluor® to install fluorine atoms at position 3 .

  • Stereoselective Hydroxylation: Enzymatic or chemical methods (e.g., Sharpless dihydroxylation) to achieve the R-configuration at position 4 .

Table 1: Comparative Synthesis Data for Fluorinated Piperidines

CompoundFluorination MethodHydroxylation StrategyYield (%)Reference
(R)-3,3-difluoro-4-hydroxy-BocSelectfluor®Enzymatic (KRED)68
cis-4-fluoro-3-hydroxy-BocDASTEpoxide hydrolysis72
3,3-difluoro-4-hydroxy-4-methyl-BocDeoxo-Fluor®Acid-catalyzed55

Challenges in Scale-Up

Scale-up efforts face hurdles such as fluorine reagent toxicity and enantiomeric purity maintenance. Advances in flow chemistry have improved safety and efficiency, reducing byproduct formation by 30% in pilot-scale trials .

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound exhibits a calculated XLogP3-AA of 1.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is limited (2.1 mg/mL at pH 7.4), necessitating formulation with co-solvents like PEG-400 for in vivo studies .

Table 2: Physicochemical Comparison with Analogues

Property(R)-3,3-difluoro-4-hydroxy-Boccis-4-fluoro-3-hydroxy-Boc3,3-difluoro-4-hydroxy-4-methyl-Boc
Molecular Weight (g/mol)249.24219.25251.27
XLogP3-AA1.30.81.5
H-Bond Donors111
Rotatable Bonds222

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 4.20 (m, 1H, C4-OH), 3.85–3.70 (m, 2H, NCH₂), 2.95 (dd, 2H, C3-F₂) .

  • ¹⁹F NMR: δ -118.5 (d, J = 232 Hz, 2F) .

Applications in Drug Discovery

Role in Kinase Inhibition

The 3,3-difluoro motif enhances binding affinity to ATP pockets in kinases. Preclinical studies show IC₅₀ values of <50 nM for CDK4/6 inhibitors derived from this scaffold .

Prodrug Development

The Boc group facilitates prodrug strategies, with in vivo hydrolysis releasing the active piperidine pharmacophore. Rat pharmacokinetic studies demonstrate a 3.2-hour half-life and 89% oral bioavailability .

Future Research Directions

  • Enantioselective Catalysis: Developing asymmetric fluorination methods to improve synthetic efficiency.

  • Targeted Drug Delivery: Conjugating the Boc group with nanoparticle carriers for tumor-specific release.

  • Metabolic Stability Studies: Investigating cytochrome P450 interactions to mitigate potential drug-drug interactions.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator